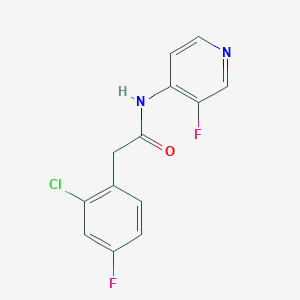![molecular formula C17H22N4O3 B7661891 N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7661891.png)
N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide A is not fully understood, but it is believed to act through the inhibition of specific signaling pathways involved in disease progression. For example, in cancer cells, this compound A has been shown to inhibit the Akt/mTOR pathway, which is critical for cell growth and survival. In neurodegenerative diseases, this compound A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the reduction of inflammation in animal models, and the protection of neurons from oxidative stress and inflammation. Additionally, this compound A has been shown to have low toxicity and high selectivity, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide A in lab experiments is its high selectivity, which allows for the specific targeting of disease pathways without affecting normal cells. Additionally, this compound A has low toxicity, making it a safe option for in vivo experiments. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in experiments.
将来の方向性
There are several future directions for the development of N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide A as a therapeutic agent. One potential application is in the treatment of cancer, where it could be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, this compound A could be investigated for its potential in the treatment of other diseases, such as autoimmune disorders and metabolic diseases. Finally, further research is needed to fully understand the mechanism of action of this compound A and its potential for clinical translation.
Conclusion:
This compound A is a novel small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its high selectivity and low toxicity make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and its potential for clinical translation.
合成法
The synthesis of N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide A involves several steps, including the coupling of 6-ethoxypyrimidin-4-amine and 4-piperidinol, followed by the reaction with 2-methylfuran-3-carboxylic acid chloride. The final product is obtained through purification and isolation techniques. The purity and yield of the compound are critical to its success in scientific research applications.
科学的研究の応用
N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide A has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound A has been shown to have neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-16-10-15(18-11-19-16)21-7-4-13(5-8-21)20-17(22)14-6-9-24-12(14)2/h6,9-11,13H,3-5,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKRLAAZVOSEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methoxypropanamide](/img/structure/B7661812.png)
![2-methyl-N-[1-(6-propan-2-yloxypyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7661820.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(6-oxopiperidin-3-yl)acetamide](/img/structure/B7661828.png)

![Methyl 2-[2-[[1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B7661851.png)

![4-Ethyl-3-phenyl-5-[(2-propan-2-yloxyphenyl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7661865.png)
![1-[6-(3-Hydroxy-4-methylpiperidin-1-yl)pyrimidin-4-yl]-4-methylpiperidin-3-ol](/img/structure/B7661881.png)
![Methyl 4-[5-(2-fluorophenyl)furan-2-carbonyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylate](/img/structure/B7661884.png)
![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-1-(3-imidazol-1-ylpropyl)-1-methylurea](/img/structure/B7661894.png)
![N-[2-[(2-cyclohexylacetyl)amino]ethyl]-2,3,6-trifluorobenzamide](/img/structure/B7661899.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)-1,4-diazepan-1-yl]ethanol](/img/structure/B7661902.png)
![3-[3-(Dimethylamino)pyrrolidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661911.png)

